PF-06260414

描述

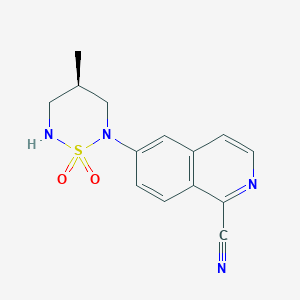

Structure

3D Structure

属性

IUPAC Name |

6-[(4R)-4-methyl-1,1-dioxo-1,2,6-thiadiazinan-2-yl]isoquinoline-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N4O2S/c1-10-8-17-21(19,20)18(9-10)12-2-3-13-11(6-12)4-5-16-14(13)7-15/h2-6,10,17H,8-9H2,1H3/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKAVFOXYJCREBQ-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNS(=O)(=O)N(C1)C2=CC3=C(C=C2)C(=NC=C3)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CNS(=O)(=O)N(C1)C2=CC3=C(C=C2)C(=NC=C3)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1612755-71-1 | |

| Record name | PF-06260414 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1612755711 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PF-06260414 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15221 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PF-06260414 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3I487UHH95 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular and Cellular Pharmacology of Pf 06260414

Androgen Receptor (AR) as the Primary Molecular Target

PF-06260414 is a nonsteroidal compound that functions as a selective androgen receptor modulator (SARM). cancer-research-network.comwikipedia.org Its pharmacological effects are mediated through its interaction with the androgen receptor (AR), a protein that plays a crucial role in various physiological processes. newdrugapprovals.org The AR is a ligand-activated transcription factor belonging to the nuclear receptor superfamily, which also includes receptors for estrogen, progesterone (B1679170), and corticosteroids. cancer-research-network.comnih.gov

The androgen receptor is a complex protein composed of three primary functional domains:

N-Terminal Domain (NTD): This region is involved in modulating the transcriptional activation of the receptor. nsa.bg

DNA-Binding Domain (DBD): This highly conserved domain is responsible for recognizing and binding to specific DNA sequences known as androgen response elements (AREs). nsa.bgamegroups.org

C-Terminal Ligand-Binding Domain (LBD): This domain binds to androgens and SARM ligands. The binding of a ligand to the LBD induces a critical conformational change in the receptor's structure. nih.govnsa.bg

The tissue-selective effect of SARMs is largely attributed to the unique conformational changes they induce in the LBD upon binding. nih.gov Unlike endogenous androgens, the specific three-dimensional shape adopted by the AR when bound to a SARM like this compound influences which co-regulator proteins (co-activators or co-repressors) can interact with the receptor complex. nsa.bgscispace.com Since the expression of these co-regulators varies between different tissues, the SARM-AR complex can activate anabolic genes in muscle and bone while having a lesser effect on androgenic tissues like the prostate. nih.govwikipedia.org

The primary mechanism of action for the androgen receptor involves the direct regulation of gene transcription. cancer-research-network.com In its inactive state, the AR resides in the cell's cytoplasm, bound to a complex of heat shock proteins (HSPs). cancer-research-network.comamegroups.org

The activation process follows a series of steps:

Ligand Binding: An androgen or a SARM like this compound enters the cell and binds to the LBD of the AR. cancer-research-network.com

Conformational Change and HSP Dissociation: This binding triggers a conformational change in the AR, causing it to release the associated heat shock proteins. cancer-research-network.comnih.gov

Nuclear Translocation: The activated ligand-AR complex moves from the cytoplasm into the nucleus. cancer-research-network.comamegroups.org

Dimerization: Inside the nucleus, two of the ligand-AR complexes pair up to form a homodimer. cancer-research-network.comresearchgate.net

DNA Binding: The dimer then binds to specific androgen response elements (AREs) located on the DNA, which are typically found in the promoter or enhancer regions of target genes. amegroups.orgresearchgate.net

Transcriptional Regulation: Once bound to the DNA, the AR complex recruits various co-regulator proteins that facilitate the transcription of androgen-regulated genes, leading to the synthesis of new proteins and the subsequent physiological response. nih.govnih.gov

Selective Androgen Receptor Modulation Mechanism by this compound

This compound was developed to selectively target the androgen receptor, aiming to harness the anabolic benefits on muscle and bone while minimizing the androgenic side effects seen with traditional anabolic steroids. newdrugapprovals.orgmedkoo.com

In cellular studies designed to measure the activation of the androgen receptor, this compound has demonstrated potent agonist activity. cancer-research-network.com It acts as a partial agonist, meaning it activates the receptor but not to the same maximum level as the natural and more potent androgen, dihydrotestosterone (B1667394) (DHT). cancer-research-network.com In a cell-based transcriptional reporter assay, this compound showed a half-maximal effective concentration (EC50) of approximately 0.3 nM with an efficacy that was 79% of that achieved by DHT. cancer-research-network.com Notably, the compound displayed no antagonist activity when tested in the presence of DHT. cancer-research-network.com

Interactive Data Table: In Vitro Potency of this compound

| Compound | Agonist Activity (EC50) | Efficacy (vs. DHT) |

| This compound | ~0.3 nM | 79% |

| Dihydrotestosterone (DHT) | Not Applicable | 100% |

Data sourced from cell-based transcriptional reporter assays. cancer-research-network.com

The hypothesis for the tissue-selective action of this compound, like other non-steroidal SARMs, centers on the concept of differential co-regulator recruitment. nih.govwikipedia.org The binding of this compound to the AR's ligand-binding domain is thought to induce a unique conformational structure. nsa.bg This specific structure presents a surface that preferentially interacts with the profile of co-activator and co-repressor proteins present in anabolic tissues (e.g., muscle, bone), leading to a net agonistic (anabolic) effect. nih.gov

Conversely, in androgenic tissues such as the prostate, the conformation of the this compound-AR complex may not efficiently recruit the necessary co-activators or may even recruit co-repressors, resulting in a weaker or partial agonist effect. nih.gov This tissue-specific gene regulation is the hallmark of a SARM, allowing for the separation of anabolic and androgenic activities. acs.org Scientists at Pfizer reportedly utilized a screening strategy that specifically aimed to decouple these properties in vitro during the discovery of this compound. newdrugapprovals.org

This compound is classified as a non-steroidal SARM, meaning its chemical structure is not based on the classic four-ring steroid nucleus of testosterone (B1683101) and its derivatives. cancer-research-network.comnewdrugapprovals.org This structural difference is fundamental to its distinct pharmacological profile compared to anabolic androgenic steroids (AAS).

Key differentiators include:

Receptor Binding Specificity and Cross-Reactivity Profiles of this compound

The therapeutic efficacy and safety profile of a selective androgen receptor modulator (SARM) are intrinsically linked to its binding specificity for the androgen receptor (AR) and its degree of cross-reactivity with other steroid hormone receptors. An ideal SARM exhibits high affinity and selectivity for the AR, minimizing off-target effects that can arise from interactions with other receptors.

Androgen Receptor Binding Affinity

This compound is a nonsteroidal SARM developed for androgen replacement therapy. wikipedia.org Research demonstrates that this compound possesses potent binding affinity for the androgen receptor. cancer-research-network.com In a cell-based transcriptional reporter assay, it demonstrated potent AR agonist activity. cancer-research-network.com Specifically, this compound was identified as a partial AR agonist, exhibiting a half-maximal response concentration of approximately 0.3 nM with 79% efficacy relative to dihydrotestosterone (DHT). cancer-research-network.com

Table 1: Androgen Receptor Binding Affinity of this compound

| Parameter | Value | Reference Compound |

|---|---|---|

| Half-Maximal Response (EC₅₀) | ~0.3 nM | N/A |

| Efficacy | 79% | Dihydrotestosterone (DHT) |

Evaluation of Binding to Other Steroid Hormone Receptors (e.g., Estrogen Receptor, Mineralocorticoid Receptor, Progesterone Receptor)

A critical aspect of the pharmacological profile of this compound is its selectivity for the androgen receptor over other steroid hormone receptors. Studies have shown that this compound has a favorable cross-reactivity profile. It did not demonstrate binding to the Estrogen Receptor (ER) or the Mineralocorticoid Receptor (MR). cancer-research-network.com However, this compound was observed to have weak binding to the Progesterone Receptor (PR). cancer-research-network.com This high degree of selectivity for the androgen receptor underscores its classification as a SARM.

Table 2: Cross-Reactivity Profile of this compound with Other Steroid Receptors

| Receptor | Binding Activity |

|---|---|

| Estrogen Receptor (ER) | No binding observed. cancer-research-network.com |

| Mineralocorticoid Receptor (MR) | No binding observed. cancer-research-network.com |

| Progesterone Receptor (PR) | Weak binding observed. cancer-research-network.com |

Preclinical Pharmacokinetics and Pharmacodynamics of Pf 06260414

Pharmacokinetic Characteristics in Preclinical Investigations

Pharmacokinetic studies are fundamental to understanding how a compound is processed by the body. For PF-06260414, key characteristics were determined in early-phase clinical trials following preclinical assessments. nih.gov

Absorption Profiles and Kinetics

Investigations revealed that this compound demonstrates fast absorption after oral administration. nih.gov The time to reach maximum plasma concentration (Tmax) was observed to be approximately 1 to 2 hours. researchgate.netnih.govresearchgate.net

Elimination Half-Life Determination

The elimination half-life (t½) of a drug is a key indicator of how long it remains active in the body. For this compound, studies determined a mean elimination half-life ranging from approximately 6.9 to 12.8 hours. researchgate.netnih.govresearchgate.net

Evaluation of Dose Proportionality and Time-Independent Pharmacokinetic Properties in Preclinical Models

The compound was found to exhibit time-independent pharmacokinetic properties and dose proportionality. researchgate.netnih.govresearchgate.net This indicates that the drug's clearance mechanism does not become saturated within the tested dose ranges, and increases in dose lead to proportional increases in plasma concentrations. nih.gov

Table 1: Summary of Key Pharmacokinetic Parameters for this compound Data derived from early-phase clinical investigations following preclinical evaluation.

| Parameter | Finding | Citation |

| Absorption (Tmax) | Fast; approximately 1-2 hours | researchgate.net, nih.gov, researchgate.net |

| Elimination Half-Life (t½) | ~6.9 to 12.8 hours | researchgate.net, nih.gov, researchgate.net |

| Dose Proportionality | Exhibited dose-proportional PK properties | researchgate.net, nih.gov, researchgate.net |

| Time-Dependence | Exhibited time-independent PK properties | researchgate.net, nih.gov, researchgate.net |

Pharmacodynamic Modulation of Endogenous Hormonal Axes in Preclinical Contexts

The pharmacodynamic effects of this compound focus on its interaction with the androgen receptor and the subsequent impact on hormonal systems. nih.gov

Impact on Hypothalamic-Pituitary-Gonadal (HPG) Axis Regulation

Like other SARMs, this compound interacts with the Hypothalamic-Pituitary-Gonadal (HPG) axis. nih.gov Androgen receptors provide negative feedback in this system, and modulation by a SARM can lead to suppression of endogenous hormones. medicinacomplementar.com.brnih.gov In studies with single ascending doses of this compound, the observed changes in HPG axis hormones were similar to that of the placebo group. researchgate.netnih.govresearchgate.net However, with multiple ascending doses, clear modulatory effects were noted. nih.gov

Modulation of Specific Androgen-Related Biomarkers (e.g., Sex Hormone-Binding Globulin, Total Testosterone)

The pharmacodynamic activity of this compound was evident through its effects on key androgen-related biomarkers. nih.gov The most significant and sensitive modulations were observed in the levels of total testosterone (B1683101) and sex hormone-binding globulin (SHBG). researchgate.netnih.gov Dose-dependent suppression of these hormones is an expected outcome of SARM activity on the HPG axis. nih.gov Maximum placebo-corrected effects on total testosterone and SHBG were seen at the highest tested multiple-dose regimens. nih.gov

Table 2: Summary of Key Pharmacodynamic Findings for this compound Data derived from early-phase clinical investigations following preclinical evaluation.

| Area of Impact | Finding | Citation |

| HPG Axis Regulation | Changes similar to placebo in single-dose studies; modulation observed in multiple-dose studies. | researchgate.net, nih.gov, researchgate.net |

| Biomarker Modulation | Showed sensitive, dose-responsive modulation of total testosterone and sex hormone-binding globulin (SHBG). | researchgate.net, nih.gov |

Metabolism and Analytical Methodologies for Pf 06260414

In Vitro Metabolic Pathway Elucidation of PF-06260414

In vitro studies using liver microsomes are a cost-effective and rapid method for elucidating the metabolic fate of new compounds. nih.gov Such studies have been crucial in identifying the primary metabolic pathways of this compound.

Identification of Phase I Metabolites (e.g., Hydroxylation, Demethylation, Dehydrogenation)

Phase I metabolism of this compound primarily involves oxidative reactions. Studies have identified metabolites resulting from single or multiple hydroxylations, as well as demethylation and dehydrogenation. researchgate.netnih.gov These reactions, catalyzed by cytochrome P450 enzymes, introduce or expose functional groups on the parent molecule, preparing it for subsequent Phase II reactions.

Identification of Phase II Metabolites (e.g., Glucuronidation)

Following Phase I modifications, this compound and its metabolites can undergo Phase II conjugation reactions. Glucuronidation, the attachment of a glucuronic acid moiety, has been identified as a metabolic pathway for this compound. researchgate.netnih.gov This process increases the water solubility of the compound, facilitating its excretion from the body.

Comparative Analysis of Species-Specific Metabolic Profiles (e.g., Equine, Bovine Liver Microsome Models)

The metabolism of this compound has been investigated in different species to understand potential variations. In equine liver microsomes, five Phase I metabolites of this compound have been identified, marking the first report of its metabolism in this species. nih.govresearchgate.netugent.be

While specific details on the metabolic profile in bovine liver microsomes are part of broader screening studies, research has been conducted to monitor for the presence of this compound in bovine muscle and blood. scienceopen.comresearchgate.netnih.gov Investigations into the metabolic fate of various SARMs in species like equines and bovines have shown that both Phase I metabolites and the parent drug can undergo Phase II conjugation with glucuronic acid and/or sulfate (B86663) moieties. wur.nl

Table 1: Summary of In Vitro Metabolites of this compound

| Metabolic Phase | Reaction Type | Detected Metabolites/Pathways | Species/Model |

| Phase I | Hydroxylation, Demethylation, Dehydrogenation | Metabolites resulting from single or multiple hydroxylations, demethylation, and dehydrogenation were detected. researchgate.netnih.gov | In vitro studies |

| Phase I | Not specified | Five distinct metabolites were identified. nih.govresearchgate.netugent.be | Equine liver microsomes |

| Phase II | Glucuronidation | Glucuronide conjugates were identified as potential metabolites. researchgate.netnih.gov | In vitro studies |

Advanced Analytical Techniques for Detection and Characterization of this compound and its Metabolites

The detection of this compound and its biotransformation products relies on sophisticated analytical instrumentation capable of high sensitivity and specificity.

Application of Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS)

Liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) is a powerful tool for identifying and postulating the structures of metabolites. researchgate.net This technique has been successfully used to study the in vitro metabolism of this compound, allowing for the identification of its various metabolites with high mass accuracy. nih.govresearchgate.netugent.be The high resolution of instruments like the QExactive Orbitrap mass spectrometer is essential for distinguishing between compounds with very similar masses. nih.govresearchgate.netugent.be

Utilization of Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)

Ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) is another key analytical method employed for the detection of this compound. scienceopen.comresearchgate.net This technique offers high throughput and sensitivity, making it suitable for screening a large number of samples. Methods have been developed and validated for the simultaneous screening of this compound and other SARMs in biological matrices such as bovine muscle tissue and blood from both equine and bovine sources. scienceopen.comresearchgate.netnih.gov Studies have also utilized UHPLC-MS/MS to investigate the stability of this compound in various urine matrices. tandfonline.comtandfonline.com The fragmentation patterns of this compound have been studied using LC-MS/MS to support the development of new detection methods. rug.nl

Table 2: Analytical Techniques for this compound Analysis

| Technique | Application | Key Findings |

| LC-HRMS | Identification of in vitro metabolites. nih.govresearchgate.netresearchgate.netugent.be | Enabled the identification of five Phase I metabolites in equine liver microsomes and postulation of metabolite structures with high mass accuracy. nih.govresearchgate.netresearchgate.netugent.be |

| UHPLC-MS/MS | Screening and detection in biological matrices (bovine muscle, equine and bovine blood, urine). scienceopen.comresearchgate.netnih.govtandfonline.comtandfonline.com | Developed for routine monitoring and stability testing of this compound. scienceopen.comresearchgate.nettandfonline.comtandfonline.com Fragmentation patterns studied to aid method development. rug.nl |

Principles and Application of QExactive Orbitrap Mass Spectrometry in Metabolite Identification

The identification of metabolites is a critical step in understanding the biotransformation of a compound within a biological system. High-resolution mass spectrometry (HRMS) is a dominant tool for this purpose, offering high sensitivity and detailed structural characterization. thermofisher.com The QExactive Orbitrap mass spectrometer, a hybrid quadrupole-Orbitrap system, is particularly well-suited for metabolomics studies due to its high resolution, mass accuracy, and fast acquisition speeds, which are compatible with ultra-high-performance liquid chromatography (UHPLC). thermofisher.com These features provide a high level of confidence in compound identification and allow for the in-depth coverage of the metabolome. thermofisher.com

The core principle of the QExactive Orbitrap system involves the use of a quadrupole for precursor ion selection, followed by high-resolution and accurate mass analysis in the Orbitrap mass analyzer. This combination allows for excellent selectivity and sensitivity, which are essential for distinguishing metabolites from complex biological matrix components. thermofisher.com

In the context of this compound, liquid chromatography coupled to a QExactive Orbitrap mass spectrometer has been instrumental in elucidating its metabolic profile. patsnap.comugent.benih.gov A key study utilized equine liver microsomes to investigate the in vitro phase I metabolism of this compound alongside other selective androgen receptor modulators (SARMs). ugent.benih.gov This research led to the identification of five distinct metabolites of this compound. ugent.benih.gov Notably, this was the first time the equine metabolism of this compound had been reported, providing novel and crucial data for the scientific community. patsnap.comugent.benih.gov The high resolution and mass accuracy of the QExactive Orbitrap were vital for identifying these metabolites with a high degree of confidence. ugent.benih.gov

| Feature | Application in Metabolite Identification |

| High Resolution & Mass Accuracy | Enables confident identification of metabolites in complex biological samples. thermofisher.com |

| Fast Acquisition Speeds | Compatible with UHPLC, allowing for high-throughput analysis. thermofisher.com |

| Selectivity & Sensitivity | Allows for the detection and robust quantification of metabolites, even at low abundance levels. thermofisher.com |

| MS/MS Capability | Provides structural information for the characterization of unknown metabolites. thermofisher.com |

Forensic and Regulatory Science Applications

Development of Methodologies for Doping Control Analysis

Selective Androgen Receptor Modulators (SARMs) like this compound possess anabolic properties that make them attractive for illicit use in both human and equine sports. ugent.benih.govdiva-portal.org Consequently, developing robust analytical methods for their detection in doping control samples is essential. nih.gov A fundamental aspect of this is understanding the compound's metabolism, as metabolites often serve as longer-lasting markers of intake than the parent drug. nih.govnih.gov

Research has focused on elucidating the metabolic pathways of this compound to identify suitable analytical targets for anti-doping screening. nih.gov An in vitro study exploring its metabolism identified several biotransformations. nih.gov The primary metabolic reactions detected included:

Hydroxylation

Methoxylation

Demethylation

Dehydrogenation

Glucuronidation

These metabolic products are considered potential biomarkers for detecting the administration of this compound. nih.gov In vitro models, such as those using equine liver microsomes, offer a rapid and cost-effective means to predict metabolism, which is particularly valuable when administration studies have not yet been performed. ugent.benih.gov

| Metabolic Reaction | Relevance to Doping Control |

| Phase I Reactions (e.g., Hydroxylation) | Create more polar molecules that can be more easily excreted. nih.gov |

| Phase II Reactions (e.g., Glucuronidation) | Form conjugates that are often the primary targets in urine testing. nih.gov |

| Multiple Transformations | The presence of several specific metabolites increases the certainty of identifying illicit use. nih.gov |

Screening Strategies for Detection of Illicit Use in Animal-Based Food Production

The anabolic effects of SARMs have led to concerns about their potential misuse as illegal growth promoters in livestock to enhance meat production by increasing lean muscle mass. tandfonline.comnih.govscienceopen.com Such use is prohibited in the European Union under Council Directive 96/22/EC. researchgate.nettandfonline.com To ensure food safety and prevent contaminated products from entering the food chain, sensitive screening methods are required. scienceopen.comtandfonline.com

A multi-residue, semi-quantitative screening method using ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) has been developed to simultaneously detect 15 different SARMs, including this compound, in bovine muscle tissue. scienceopen.com This method provides a rapid and cost-effective tool for surveillance monitoring in livestock production. scienceopen.com

Furthermore, a high-throughput UHPLC-MS/MS method for the routine monitoring of SARM compounds in equine and bovine blood has been validated according to EU legislation. researchgate.net In this assay, the decision concentration (CCβ) for this compound was established, which is the concentration at which a laboratory can decide with a statistical certainty of β (e.g., 5%) that the sample is non-compliant.

| Parameter | Value/Method | Matrix |

| Analytical Technique | UHPLC-MS/MS | Bovine Muscle, Equine & Bovine Blood scienceopen.comresearchgate.net |

| Decision Concentration (CCβ) | 1 ng mL⁻¹ | Equine & Bovine Blood researchgate.net |

| Purpose | Surveillance monitoring for illicit growth promoters. scienceopen.com |

Investigations into Compound Stability in Biological Matrices (e.g., Urine, Plasma) for Analytical Integrity

The integrity of analytical findings in both doping control and food safety monitoring relies heavily on the stability of the target analytes in collected biological samples. tandfonline.comnih.gov Degradation of a compound between sample collection and analysis can lead to false-negative results. Therefore, understanding the stability of this compound in various matrices and under different storage conditions is crucial for the development and validation of reliable analytical methods. tandfonline.comnih.gov

Stability studies have revealed specific storage requirements for this compound. Unlike many other SARMs that are stable in reference solutions at -20°C, stock solutions of this compound have been shown to be unstable at this temperature. tandfonline.comnih.gov It is recommended that these solutions be stored at lower temperatures, such as -80°C, to ensure long-term stability. tandfonline.comnih.gov

Investigations into the stability of this compound in biological matrices have yielded important findings for analytical laboratories:

Urine: A limited degree of instability for this compound was noted in bovine, equine, canine, and human urine when stored at -20°C and after repeated freeze-thaw cycles. tandfonline.comnih.gov Consequently, for long-term storage, it is recommended that urine samples be kept at or below -80°C. tandfonline.com

Reconstituted Urine Extracts: this compound showed a tendency towards instability in processed urine extracts from equine, canine, and human samples when stored at 4°C. tandfonline.com

Muscle Tissue: In fortified bovine muscle tissue, this compound exhibited significant degradation after just one week of storage at -20°C. scienceopen.com This highlights the critical nature of storage conditions for tissue samples, with storage at ≤ -70°C being recommended. scienceopen.com

These findings inform best practices for sample handling and storage to ensure the accuracy and reliability of analytical results for this compound. tandfonline.comnih.gov

| Matrix | Storage Temperature | Stability Finding | Recommendation |

| Stock Solution | -20°C | Unstable tandfonline.comnih.gov | Store at ≤ -80°C tandfonline.comnih.gov |

| Urine | -20°C | Limited instability tandfonline.comnih.gov | Store at ≤ -80°C for long-term tandfonline.com |

| Bovine Muscle | -20°C | Significant degradation after 1 week scienceopen.com | Store at ≤ -70°C scienceopen.com |

| Reconstituted Urine Extracts | 4°C | Tendency towards instability tandfonline.com | Analyze promptly or store at -20°C tandfonline.com |

Investigational Preclinical Therapeutic Potential and Research Focus Areas of Pf 06260414

Muscle Atrophy and Wasting Conditions

The primary therapeutic goal for the development of PF-06260414 was to combat muscle weakening. newdrugapprovals.orgdcchemicals.com The compound's ability to selectively stimulate androgen receptors in muscle tissue has made it a candidate for various muscle wasting disorders. wikipedia.orgcancer-research-network.com

Preclinical Research on Sarcopenia and Age-Related Muscle Decline

Sarcopenia, the age-related decline in muscle mass and function, represents a significant area of investigation for SARMs like this compound. e-jbm.orgfrontiersin.orge-enm.org The pathophysiology of sarcopenia involves an imbalance between muscle protein synthesis and breakdown. e-enm.orgfrontiersin.org Preclinical studies suggest that by targeting androgen receptors, SARMs can promote anabolic pathways, potentially mitigating the progressive muscle loss seen in aging. e-enm.orgtaylorandfrancis.com Research in this area aims to determine if compounds like this compound can improve muscle mass and physical function in the elderly. e-jbm.orgtaylorandfrancis.com

Experimental Models for Muscular Dystrophies and Related Muscle Weakening

The potential of SARMs to treat muscular dystrophies has been explored in various preclinical models. nih.govnih.gov These genetic disorders are characterized by progressive muscle degeneration and weakness. musculardystrophynews.com Animal models of Duchenne muscular dystrophy (DMD), for instance, have been used to evaluate the efficacy of SARMs. nih.gov Studies have shown that some SARMs can increase lean mass and improve cardiopulmonary function in these models. musculardystrophynews.com The anabolic effects of this compound on muscle tissue suggest its potential utility in these debilitating conditions. wikipedia.orgcancer-research-network.com

Potential in Cachexia-Related Muscle Loss based on Preclinical Findings

Cachexia, a severe muscle wasting syndrome associated with chronic diseases like cancer, is another key focus for SARM research. wikipedia.orgontosight.aiscienceopen.com Preclinical and clinical studies have investigated SARMs for their ability to counteract the catabolic processes that drive muscle loss in cachexia. biorxiv.orgmedicinacomplementar.com.br The development of this compound was specifically aimed at treating cachexia, among other muscle weakening conditions. wikipedia.orgnewdrugapprovals.org Research in animal models has shown that targeting myostatin and activin signaling pathways, which are involved in muscle homeostasis, could be a promising strategy for treating cachexia. uconn.edu

Bone Health and Remodeling in Preclinical Contexts

Beyond muscle, SARMs have demonstrated significant potential in promoting bone health. wikipedia.orgontosight.ai The androgen receptor plays a crucial role in maintaining bone density and strength. cancer-research-network.com

Mechanistic Insights into Bone Density Modulation

Preclinical studies have shown that SARMs can have trophic effects on bone, increasing both bone density and mineralization. nucleos.com They appear to exert both anabolic and antiresorptive effects on bone tissue. viamedica.pl In animal models of osteoporosis, SARMs have been shown to prevent bone loss. nih.govnih.gov For instance, the SARM ostarine (B1683759) demonstrated positive effects in preventing osteoporotic changes in both cortical and trabecular bone in a rat model of male osteoporosis. nih.gov This dual action on muscle and bone suggests that SARMs could offer a comprehensive approach to treating age-related musculoskeletal decline. nih.gov

Exploratory Research in Other Preclinical Pathological States

The tissue-selective nature of SARMs has led to exploratory research in a variety of other conditions. Preclinical studies have suggested potential applications in Alzheimer's disease and as a male contraceptive. nih.gov The ability of SARMs to selectively modulate the androgen receptor opens up possibilities for treating a range of hormone-related conditions while aiming to avoid the side effects associated with traditional androgen therapies. newdrugapprovals.org

Interactive Data Table: Preclinical Research Areas of this compound

| Research Area | Condition | Preclinical Focus | Key Findings/Rationale |

| Muscle Atrophy | Sarcopenia | Investigating the potential to counteract age-related muscle loss and improve physical function. e-jbm.orge-enm.org | SARMs may promote anabolic pathways to mitigate muscle decline. e-enm.orgtaylorandfrancis.com |

| Muscular Dystrophies | Evaluating efficacy in genetic muscle-wasting diseases. nih.gov | Some SARMs have shown to increase lean mass and improve function in animal models. musculardystrophynews.com | |

| Cachexia | Targeting muscle loss associated with chronic diseases like cancer. wikipedia.orgontosight.ai | Aims to counteract catabolic processes driving muscle wasting. biorxiv.orgmedicinacomplementar.com.br | |

| Bone Health | Osteoporosis | Assessing the ability to prevent bone loss and improve bone density. wikipedia.orgnih.gov | SARMs exhibit anabolic and antiresorptive effects on bone in preclinical models. viamedica.plnih.gov |

| Other | Various | Exploring potential in other hormone-related conditions. newdrugapprovals.orgnih.gov | The selective nature of SARMs may offer therapeutic benefits with fewer side effects. newdrugapprovals.org |

Anti-Obesity Mechanisms in Animal Models (e.g., modulation of appetite and food intake)

In addition to appetite suppression, some selective androgen receptor modulators have demonstrated the ability to reduce body fat. For instance, studies on the SARM S-4 in ovariectomized rats showed a decrease in body fat. researchgate.net While this provides a conceptual framework, specific data from preclinical studies detailing the dose-dependent effects of this compound on food intake, body weight, and body composition in various animal models are necessary to fully elucidate its anti-obesity mechanisms. One study noted that a different SARM, RAD140, was found to decrease appetite and weight in in vivo models. researchgate.net

Table 1: Preclinical Observations of SARM Effects on Obesity-Related Parameters in Animal Models This table is based on general findings for SARMs and does not represent data solely from this compound studies due to limited specific data in the search results.

| Parameter | Observed Effect in Animal Models (General SARMs) | Potential Implication for Anti-Obesity |

|---|---|---|

| Appetite | Reduction nih.govresearchgate.net | Decreased caloric intake |

| Food Intake | Decrease nih.gov | Contribution to weight management |

| Body Fat | Reduction (observed with SARM S-4) researchgate.net | Improved body composition |

Pain Modulation Mechanisms in Preclinical Models (e.g., widespread muscle pain in mice)

A significant area of preclinical research for compounds like this compound is their potential role in pain modulation, particularly chronic muscle pain. The analgesic effects of testosterone (B1683101) are known, but its clinical use is hampered by adverse effects. researchgate.net SARMs are being investigated as a way to harness the analgesic properties of androgen receptor activation while minimizing unwanted androgenic effects. researchgate.net

A key preclinical study investigated the effects of a SARM in a mouse model of widespread muscle pain. nih.govmdpi.com This research demonstrated that systemic administration of the SARM could alleviate muscle hyperalgesia, indicating a reduction in pain sensitivity. mdpi.com The study utilized a model where widespread muscle pain was induced by two intramuscular injections of acidic saline, leading to bilateral muscle and paw hyperalgesia. mdpi.com

The mechanism for this pain-relieving effect was shown to be mediated through the activation of androgen receptors. mdpi.com When the androgen receptors were blocked with flutamide (B1673489), the analgesic effects of the SARM were prevented. mdpi.com This finding underscores the importance of the androgen receptor pathway in the observed pain modulation.

Table 2: Findings from a Preclinical Study of a SARM in a Mouse Model of Widespread Muscle Pain This table is based on the findings of Lesnak et al. (2022) investigating a SARM's effect on muscle hyperalgesia.

| Experimental Detail | Observation | Conclusion |

|---|---|---|

| Animal Model | Mouse model of widespread muscle pain induced by acidic saline injections mdpi.com | A relevant preclinical model for studying chronic muscle pain. |

| Intervention | Systemic administration of a SARM mdpi.com | The SARM was tested for its potential to alleviate pain. |

| Outcome | Alleviation of muscle hyperalgesia in both male and female mice nih.gov | The SARM demonstrated analgesic properties in this model. |

| Mechanism of Action | Analgesic effects were blocked by the androgen receptor antagonist, flutamide mdpi.com | The pain-modulating effects are mediated through androgen receptor activation. |

(Limited) Discussion of Other Mechanistic Research Areas, if applicable without clinical claims

Beyond the primary research into its anabolic and analgesic properties, there is some indication that this compound may have other mechanistic actions at the preclinical level. One such area is its potential as an inhibitor of matrix metalloproteinases (MMPs). nih.gov MMPs are a family of enzymes involved in the degradation of the extracellular matrix and have been implicated in various physiological and pathological processes, including cancer metastasis. mdpi.comnih.gov

The inhibition of specific MMPs is an area of interest in cancer research. capes.gov.br For instance, the inhibition of MMP-14 has been shown to block tumor growth and invasion in preclinical models. While the assertion that this compound is an inhibitor of MMPs has been made, detailed preclinical studies characterizing the specific MMPs inhibited by this compound and the functional consequences of this inhibition are required to substantiate this as a significant research focus for this particular compound. Further investigation would be needed to understand the therapeutic implications of this potential mechanism of action.

Future Directions and Unanswered Questions in Pf 06260414 Research

Further Elucidation of Comprehensive Tissue Selectivity Mechanisms of SARMs

A primary avenue for future research lies in unraveling the intricate mechanisms that govern the tissue-selective effects of SARMs, a subject that remains a matter of scientific debate. wikipedia.orgnucleos.com The binding of a SARM to the androgen receptor (AR) initiates a conformational change, leading to the recruitment of various co-regulatory proteins that modulate gene expression. cancer-research-network.comamegroups.org The specific cofactors recruited can vary between different tissues, which is believed to be a key determinant of the tissue-selective activity of SARMs. amegroups.org

PF-06260414 has been identified as a potent partial agonist of the androgen receptor. cancer-research-network.com It exhibits strong binding to the AR but notably lacks affinity for estrogen or mineralocorticoid receptors, with only weak binding to the progesterone (B1679170) receptor. cancer-research-network.com This profile provides a starting point for more detailed investigations. Future research should aim to:

Map Coregulator Interactions: Identify the specific corepressors and coactivators that interact with the this compound-AR complex in anabolic target tissues like muscle and bone, versus reproductive tissues like the prostate.

Differential Gene Expression Analysis: Conduct comprehensive transcriptomic studies in various cell types to understand how this compound differentially regulates gene expression compared to endogenous androgens.

Structural Biology Studies: Utilize advanced techniques like cryo-electron microscopy to resolve the high-resolution structure of the this compound-AR complex, potentially revealing the structural basis for its specific downstream signaling.

Understanding these nuances is critical for designing next-generation SARMs with even more refined safety and efficacy profiles.

Comparative Preclinical Studies with Other Emerging SARM Compounds

While the clinical development of this compound was halted after Phase I trials, its properties make it a valuable reference compound for comparative preclinical research. researchgate.netnih.govmedicinacomplementar.com.br Such studies are essential for contextualizing the pharmacological profile of new and existing SARMs. In vitro metabolic studies have already been conducted, comparing this compound to other non-steroidal SARMs primarily for doping control purposes. nih.govugent.be

Future comparative preclinical studies could focus on:

Head-to-Head Efficacy Models: Directly comparing the anabolic activity and androgenic side effects of this compound with other SARMs like GSK2881078, LGD-4033, and RAD140 in validated animal models of muscle wasting or osteoporosis.

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Developing sophisticated PK/PD models to compare the absorption, distribution, metabolism, and excretion profiles of various SARMs, which can help in predicting clinical outcomes.

Metabolite Activity Profiling: Assessing whether the identified metabolites of this compound and other SARMs possess any significant biological activity, either agonistic or antagonistic, at the androgen receptor.

A key area of comparison is the metabolic profile of different SARMs. For instance, in vitro studies using equine liver microsomes have identified a varying number of metabolites for several SARM compounds.

| Compound Name | Number of In Vitro Metabolites Identified (Equine Liver Microsomes) |

| This compound | 5 |

| GSK2881078 | 3 |

| LGD-2226 | 3 |

| LGD-3303 | 4 |

| RAD-140 | 4 |

| ACP-105 | 12 |

| S-23 | 10 |

| Data sourced from studies focused on metabolite identification for doping control purposes. nih.govugent.beresearchgate.net |

Advancements in Analytical Detection and Metabolite Profiling Methodologies

The illicit use of SARMs in sports has driven significant advancements in their analytical detection. nih.gov Research on this compound has contributed to this field, with studies focusing on identifying its metabolites to aid anti-doping efforts. researchgate.netlarvol.com The primary techniques employed include liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) and high-resolution mass spectrometry (HRMS). nih.govpatsnap.comresearchgate.net

Future research in this area should prioritize:

Long-Term Metabolite Identification: Characterizing the long-term human metabolites of this compound to extend the window of detection in anti-doping screening.

High-Throughput Screening: Developing and validating more rapid and cost-effective analytical methods, potentially leveraging techniques like laser diode thermal desorption (LDTD)-HRMS or solid-state methods for on-site screening. researchgate.netresearchgate.net

Metabolite Synthesis and Standardization: Synthesizing the identified major metabolites of this compound to serve as certified reference materials, which are crucial for the unambiguous confirmation of its misuse. researchgate.net

Stability Studies: Further investigation into the stability of this compound and its metabolites under various storage conditions is necessary to ensure the integrity of analytical findings. nih.gov A study has already shown that stock solutions of this compound may require storage at temperatures lower than -20°C for optimal stability. nih.gov

In vitro studies have successfully identified several metabolites of this compound, marking a significant step in developing robust detection protocols. The equine metabolism of this compound, for instance, was reported for the first time in recent research. nih.govpatsnap.com

| Analytical Technique | Application in this compound Research | Key Findings |

| LC-HRMS | In vitro equine metabolism study | Identification of five phase I metabolites. nih.gov |

| UHPLC-MS/MS | Stability testing in urine | This compound stock solutions are less stable at -20°C compared to other SARMs. nih.gov |

| GC-MS/MS & LC-MS/MS | Fragmentation pattern analysis | Characterization of mass spectral data to support method development. researchgate.net |

Exploration of Novel Preclinical Applications and Mechanistic Insights

Although Pfizer discontinued (B1498344) the development of this compound for muscle weakening conditions, the compound can still serve as a tool to explore novel preclinical applications and gain deeper mechanistic insights into SARM activity. researchgate.netcancer-research-network.commedkoo.com The broad therapeutic potential of SARMs has been investigated for conditions ranging from osteoporosis and cancer-related cachexia to benign prostatic hyperplasia and even Alzheimer's disease. medicinacomplementar.com.brresearchgate.net

Future preclinical research involving this compound or similar compounds could explore:

Neuroprotective Effects: Investigating the potential of SARMs to exert protective effects in models of neurodegenerative diseases, an area where androgens are known to have complex roles.

Combination Therapies: Exploring the synergistic potential of this compound with other therapeutic agents, for example, in the context of cancer cachexia or muscular dystrophy.

Male Contraception: Assessing the potential for reversible male contraception, as has been explored with other SARMs like S-23. nucleos.com

Chronic Pain Models: Investigating the analgesic effects of SARM administration in preclinical models of chronic pain, an application for which testosterone (B1683101) has shown promise but is limited by side effects. researchgate.net

By continuing to study compounds like this compound, the scientific community can build a more comprehensive understanding of the therapeutic possibilities and limitations of selective androgen receptor modulation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。